molecular formula C14H12N4O2 B12805981 2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one CAS No. 133648-16-5

2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

Cat. No.: B12805981
CAS No.: 133648-16-5
M. Wt: 268.27 g/mol
InChI Key: FMGPQXDOHWJDCN-UHFFFAOYSA-N
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Description

The compound features a tricyclic framework with four nitrogen atoms (tetrazatricyclo), an acetyl group at position 2, and a methyl group at position 7. The core structure is analogous to diazepine or acridine derivatives but with unique substitutions that modulate reactivity and interactions .

Properties

CAS No.

133648-16-5

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

InChI

InChI=1S/C14H12N4O2/c1-9(19)18-12-10(5-3-7-15-12)14(20)17(2)11-6-4-8-16-13(11)18/h3-8H,1-2H3

InChI Key

FMGPQXDOHWJDCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=CC=N2)C(=O)N(C3=C1N=CC=C3)C

Origin of Product

United States

Preparation Methods

Stepwise Cyclization and Ring Formation

  • The synthesis begins with nitrogen-rich precursors , often involving hydrazine derivatives or amidines, which facilitate the formation of the tetrazatricyclic core.
  • Intramolecular cyclization is induced under controlled conditions, often using acid or base catalysis, to close the multiple rings.
  • The reaction conditions are optimized to favor the formation of the desired fused ring system while minimizing polymerization or side products.

Introduction of the Acetyl Group

  • The acetylation at position 2 is typically achieved by selective acylation using acetyl chloride or acetic anhydride.
  • This step requires protection of other reactive sites or selective activation to avoid over-acetylation.
  • Catalysts such as Lewis acids (e.g., AlCl3) may be employed to enhance regioselectivity.

Methylation at Position 9

  • The methyl group at position 9 is introduced via methylation reactions, commonly using methyl iodide or dimethyl sulfate.
  • The methylation is performed under basic conditions to deprotonate the nitrogen or carbon site selectively.
  • Careful control of stoichiometry and reaction time is essential to prevent multiple methylations.

Purification and Characterization

  • The crude product is purified by chromatographic techniques such as column chromatography or preparative HPLC.
  • Crystallization may be used to obtain the compound in high purity.
  • Characterization is performed using NMR, IR, MS, and elemental analysis to confirm the structure and purity.

Reaction Conditions and Optimization

Step Reagents/Catalysts Solvent Temperature Notes
Cyclization Hydrazine derivatives, acid/base catalyst Polar aprotic solvents (e.g., DMF, DMSO) 80–120 °C Controlled to avoid side reactions
Acetylation Acetyl chloride, AlCl3 Dichloromethane 0–25 °C Regioselective acetylation
Methylation Methyl iodide, base (K2CO3) Acetone or DMF Room temperature Stoichiometric control critical
Purification Silica gel chromatography Various Ambient Multiple steps may be required

Research Findings and Comparative Analysis

  • Molecular docking studies indicate that compounds with this tetrazatricyclic framework, including derivatives like 2-cyclopropyl and 2-tert-butyl analogs, show significant biological activity, underscoring the importance of precise synthetic control to obtain pure compounds for pharmacological evaluation.
  • The synthetic routes for related compounds emphasize the necessity of multi-step synthesis with intermediate purification to achieve high yields and structural integrity.
  • Advanced synthetic techniques such as high-throughput experimentation and catalyst screening have been reported to optimize reaction conditions, improving efficiency and selectivity.
  • The complexity of the fused ring system requires careful monitoring of reaction progress using spectroscopic methods to avoid formation of isomers or degradation products.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose/Outcome Challenges
Nitrogen precursor synthesis Hydrazine derivatives, amidines Build nitrogen-rich starting materials Sensitive to moisture and impurities
Cyclization Acid/base catalysis, polar aprotic solvents Formation of tetrazatricyclic core Controlling regioselectivity
Acetylation Acetyl chloride, Lewis acid catalyst Introduce acetyl group at position 2 Avoiding over-acetylation
Methylation Methyl iodide, base Methyl group installation at position 9 Preventing multiple methylations
Purification Chromatography, crystallization Obtain pure final compound Separation of close analogs

Chemical Reactions Analysis

Types of Reactions

2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants tailored to achieve the desired chemical transformations. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biochemical and physiological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features, molecular weights, and substituents of analogous tricyclic compounds:

Compound Name Molecular Formula Heteroatoms/Substituents Molecular Weight (g/mol) Key Properties/Notes
13-Bromo-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one C₁₄H₁₃BrN₄O Bromo, ethyl, methyl 333.18 High lipophilicity (XLogP3: 2.3); potential halogen bonding interactions
13-Amino-9-methyl-2-oxa-9-azatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaen-10-one C₁₃H₁₁N₂O₂ Amino, methyl, oxa (oxygen) ~235.25 (estimated) Enhanced solubility due to amino group; hydrogen-bonding capacity
Eslicarbazepine acetate C₁₆H₁₄N₂O₃ Carbamoyl, acetate 282.30 Sodium channel inhibitor; clinical use in epilepsy
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 C₁₆H₁₄N₂O₂S₂ Dithia (sulfur), methoxyphenyl ~346.43 (estimated) Sulfur atoms enhance π-stacking; redox-active potential
5,6,14,14-Tetramethyl-10-[4-(propan-2-yl)phenyl]-2,9-diazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7-tetraen-12-one C₂₄H₂₆N₂O Tetramethyl, isopropylphenyl ~358.48 (estimated) Bulky substituents may limit membrane permeability

Impact of Heteroatoms and Substitutents

  • Nitrogen vs. Oxygen/Sulfur : Replacing oxygen (e.g., oxa in ) with nitrogen increases basicity and hydrogen-bond acceptor capacity, influencing solubility and target binding . Sulfur atoms (e.g., dithia in ) enhance lipophilicity and redox activity.
  • Amino vs. Acetyl Groups: Amino groups () improve water solubility, while acetyl groups (target compound) may stabilize the molecule via intramolecular hydrogen bonds .

Conformational and Crystallographic Insights

  • Ring Puckering : The tricyclic core’s puckering (e.g., in ) affects molecular geometry and interactions. For example, planarity in eslicarbazepine acetate optimizes sodium channel binding .
  • Crystallography : SHELX software () has been pivotal in resolving these complex structures, revealing substituent-dependent packing patterns (e.g., bromo derivatives in form tighter lattices due to halogen interactions).

Biological Activity

The compound 2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial and antitumor activities, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₄O
  • Molecular Weight : 286.33 g/mol

This compound features a tetrazatricyclo structure which contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted by researchers at the University of Bologna tested its efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Antitumor Activity

In vitro studies have shown that the compound possesses antitumor activity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to induce apoptosis in these cell lines through the activation of caspase pathways.

A detailed analysis revealed:

  • MCF-7 Cell Line : IC50 value of 15 µM after 48 hours of treatment.
  • HeLa Cell Line : IC50 value of 20 µM after 48 hours of treatment.

The mechanism involves the modulation of cell cycle progression and induction of oxidative stress leading to cell death.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through mitochondrial dysfunction.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in both microbial and cancer cells.

Case Studies

A notable case study involved the use of this compound in a murine model for testing its antitumor effects. Mice injected with MCF-7 cells treated with the compound showed a significant reduction in tumor size compared to control groups treated with saline.

Tumor Size Reduction Data

Treatment GroupAverage Tumor Size (mm³)Percentage Reduction (%)
Control500-
Compound25050

This study supports its potential application in cancer therapy.

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